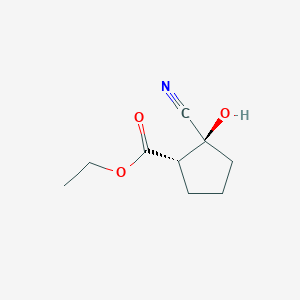![molecular formula C11H19N3O B12530454 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- CAS No. 652154-42-2](/img/structure/B12530454.png)
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- is a synthetic organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a urea backbone with specific substituents that confer distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride in the presence of tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of an intermediate, which is then reacted with 1,3-dimethylurea to yield the final product. The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Reagents: tert-Butyl isocyanide, acetyl chloride, 1,3-dimethylurea
Temperature: Room temperature
Reaction Time: Approximately 14 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylurea: Similar in structure but lacks the propynyl group.
N,N’-Dimethylurea: Similar urea backbone but different substituents.
N-tert-Butylurea: Contains the tert-butyl group but differs in other substituents
Uniqueness
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
652154-42-2 |
|---|---|
Formule moléculaire |
C11H19N3O |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
1-(tert-butyliminomethyl)-1,3-dimethyl-3-prop-2-ynylurea |
InChI |
InChI=1S/C11H19N3O/c1-7-8-13(5)10(15)14(6)9-12-11(2,3)4/h1,9H,8H2,2-6H3 |
Clé InChI |
MHDWNLLGROSAGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=CN(C)C(=O)N(C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)



![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)

![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)



![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
